molecular formula C22H28N4O3S B3016160 N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1049417-75-5

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B3016160
CAS No.: 1049417-75-5
M. Wt: 428.55
InChI Key: DZDDLEAPODBIBZ-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties, including potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and play a significant role in various neurological conditions . They are responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as an antagonist to the alpha1-adrenergic receptors . It binds to these receptors, preventing their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This results in a decrease in smooth muscle contraction, affecting the blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound’s action on the alpha1-adrenergic receptors affects the cholinergic transmission in the central nervous system . By inhibiting acetylcholinesterase, an enzyme responsible for acetylcholine hydrolysis, it increases acetylcholine levels . This leads to an enhancement in cholinergic neurotransmission, which plays a significant role in memory and cognitive functions .

Pharmacokinetics

The compound exhibits adequate pharmacokinetic properties, as supported by in silico studies . It has been found to have a good absorption, distribution, metabolism, and excretion (ADME) profile . .

Result of Action

The compound’s action results in improved short-term memory and anxiety levels in animal models . It attenuates the neurotoxic effects of certain agents, as shown by the improvement in performance in behavioral tests and lowering of acetylcholinesterase activity . It also prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes that are altered by certain neurotoxic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl and methylthiophenyl groups. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Another piperazine derivative with antidepressant properties.

    Naftopidil: Used for treating benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its specific structural features, such as the combination of methoxyphenyl and methylthiophenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-29-18-9-7-17(8-10-18)26-15-13-25(14-16-26)12-11-23-21(27)22(28)24-19-5-3-4-6-20(19)30-2/h3-10H,11-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDDLEAPODBIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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